molecular formula C19H17N5O2S B2735328 N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 893998-06-6

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2735328
CAS No.: 893998-06-6
M. Wt: 379.44
InChI Key: LDHBKHWXHHYRKV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition

Compounds similar to "N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide" have been evaluated for their potential as glutaminase inhibitors. Glutaminase plays a critical role in cancer cell proliferation by providing glutamine, an essential nutrient. Inhibitors such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown promise in attenuating the growth of human lymphoma B cells in vitro and in vivo, suggesting a potential application of similar compounds in cancer therapy (Shukla et al., 2012).

Vibrational Spectroscopy Analysis

Vibrational spectroscopic techniques like Raman and Fourier transform infrared (FTIR) spectroscopy have been employed to characterize antiviral active molecules structurally similar to "this compound". These methods, combined with quantum computational approaches, offer insights into the molecular structure, stability, and potential interactions of such compounds, indicating their use in material science and drug design (Jenepha Mary et al., 2022).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Compounds with structural features related to "this compound" have been explored as inhibitors of PI3Kα and mTOR, crucial enzymes in cell growth and metabolism pathways. Their inhibition has shown promise in combating various cancers, suggesting a potential research application of similar compounds in developing anticancer therapies (Stec et al., 2011).

Antimicrobial Activity

The design and synthesis of novel heterocyclic compounds, including sulfamoyl moieties similar to the structure , have demonstrated potential as antimicrobial agents. These findings highlight the importance of such compounds in developing new antibiotics and addressing the challenge of antimicrobial resistance (Darwish et al., 2014).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-13(25)21-14-5-4-6-15(11-14)22-18(26)12-27-19-9-8-17(23-24-19)16-7-2-3-10-20-16/h2-11H,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBKHWXHHYRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320751
Record name N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893998-06-6
Record name N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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